Higher Lipophilicity Compared to Rasagiline
The computationally derived octanol-water partition coefficient (LogP) for 1-(Naphthalen-2-yl)prop-2-yn-1-amine is 2.47 . For the clinically established MAO-B inhibitor rasagiline (N-propargyl-1R-aminoindane), published consensus LogP values range from 1.4 to 1.9 across multiple authoritative databases [1]. Assuming the midpoint of the rasagiline range (~1.65), the target compound displays approximately 0.8 log units higher lipophilicity. In CNS drug design, LogP values between 2 and 4 are associated with optimal passive blood-brain barrier permeation, suggesting that 1-(Naphthalen-2-yl)prop-2-yn-1-amine may possess more favorable CNS partitioning than the less lipophilic indanyl congener [2]. This difference is attributed to the additional aromatic ring in the naphthalene system versus the indane core of rasagiline.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) as an indicator of lipophilicity and predicted CNS permeability |
|---|---|
| Target Compound Data | LogP = 2.47 (ChemScene computational prediction) |
| Comparator Or Baseline | Rasagiline: LogP = 1.4–1.9 (multiple database consensus) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.1 (target more lipophilic than rasagiline) |
| Conditions | Computational prediction methods. Target compound: ChemScene proprietary algorithm. Comparator: aggregated database values (DrugBank, MolBic, ZINC). |
Why This Matters
Higher LogP within the 2–4 range directly impacts the rate of passive diffusion across biological membranes, and for CNS-targeted programs this parameter often serves as a go/no-go filter during scaffold triaging; procurement of the naphthyl rather than indanyl scaffold may be preferred when elevated LogP is desired.
- [1] MolBic Compound Information. Rasagiline logP. MolBic IDRBLab Database (accessed 2026-05-01); ZINC19875504 (Rasagiline) entry, ZINC Database (accessed 2026-05-01); Sielc Inc. Rasagiline LogP (2021). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
